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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B8805092

Disclaimer: The compound "4-Methylaeruginoic acid" is not a known entity in the current
public scientific literature. This document is a hypothetical technical guide created for illustrative
purposes to demonstrate the process of structure elucidation and characterization of a novel
natural product. The data, experimental protocols, and biological activities described herein are
plausible but fictional examples.

This guide provides a comprehensive overview of the methodologies and data interpretation
involved in the structural determination and characterization of the hypothetical novel
compound, 4-Methylaeruginoic acid. It is intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry.

Introduction

Natural products remain a significant source of inspiration for new therapeutic agents. The
discovery and characterization of novel bioactive compounds are crucial steps in the drug
discovery pipeline. This guide details the systematic approach to the structure elucidation and
biological characterization of a putative novel compound, designated 4-Methylaeruginoic
acid, hypothetically isolated from a marine bacterium. The process involves a combination of
chromatographic separation, spectroscopic analysis, and bioactivity screening.

Structure Elucidation

The determination of the chemical structure of 4-Methylaeruginoic acid was accomplished
through a series of spectroscopic analyses. The data obtained from High-Resolution Mass
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Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy were collectively used to deduce
the molecular formula, functional groups, and connectivity of the atoms.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine
the exact mass and molecular formula of the compound.

Parameter Value

lonization Mode Negative
Measured m/z 214.0872 [M-H]~
Calculated Mass 215.0946
Molecular Formula C10H13NOa
Double Bond Equivalents 5

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired in DMSO-ds. The chemical shifts (8) are reported in
parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: *H NMR Data (500 MHz, DMSO-ds)
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Position 0 (ppm) Multiplicity J (H2) Integration
2-H 7.58 d 8.0 1H
3-H 6.89 d 8.0 1H
4-CHs 2.25 S - 3H
6-H 7.91 S - 1H
1-H 3.80 t 6.5 2H
2'-H 2.75 t 6.5 2H
COOH 12.50 brs - 1H

NH [11.20 [brs|-|1H |

Table 3: 2*C NMR Data (125 MHz, DMSO-ds)

Position 0 (ppm) Carbon Type
2 128.5 CH

3 115.2 CH

4 135.8 C

4-CHs 20.1 CHs

5 121.0 C

6 140.3 CH

7a 148.9 C

1 45.6 CH2

2' 25.3 CH2

| COOH | 172.8 | C |
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Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

IR and UV-Vis spectroscopy provided information about the functional groups and the

electronic conjugation system of the molecule.

Table 4: IR and UV-Vis Spectroscopic Data

Technique Data Interpretation

O-H (Carboxylic acid), N-H,
3400-2500 (broad), 3310, . .
IR (KBr, cm™?) C=0 (Carboxylic acid),
1685, 1610, 1550 ]
C=C (Aromatic)

| UV-Vis (MeOH) | Amax 220, 275, 330 nm | Aromatic/conjugated system |

Based on the collective spectroscopic data, the proposed structure of 4-Methylaeruginoic

acid is a substituted indole carboxylic acid.

Experimental Protocols
Isolation and Purification

The producing bacterial strain was cultured in a marine broth medium. The culture broth was
extracted with ethyl acetate, and the organic extract was concentrated. The crude extract was
subjected to silica gel column chromatography followed by semi-preparative High-Performance
Liquid Chromatography (HPLC) to yield pure 4-Methylaeruginoic acid.
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Caption: Workflow for the isolation and purification of 4-Methylaeruginoic acid.
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Spectroscopic Analysis

 NMR Spectroscopy: tH, 13C, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz
spectrometer using DMSO-ds as the solvent.

e Mass Spectrometry: HRESIMS was performed on a Q-TOF mass spectrometer in negative
ion mode.

» IR Spectroscopy: The IR spectrum was recorded on a FT-IR spectrometer using a KBr pellet.

o UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using
methanol as the solvent.
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Caption: Logical workflow for the structure elucidation of 4-Methylaeruginoic acid.

Biological Activity

The biological activity of 4-Methylaeruginoic acid was evaluated against a panel of cancer cell
lines and bacterial strains.
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Cytotoxicity Assay

The cytotoxicity was determined using the MTT assay after 72 hours of incubation.

Table 5: Cytotoxicity of 4-Methylaeruginoic acid (ICso in puM)

Cell Line 4-Methylaeruginoic acid Doxorubicin (Control)
A549 (Lung) 15.2+1.8 0.8+0.1
MCF-7 (Breast) 25.6 +2.5 1.2+0.2

| HepG2 (Liver) | 18.9+2.1|1.0+0.1 |

Antimicrobial Assay

The minimum inhibitory concentration (MIC) was determined by the broth microdilution method.

Table 6: Antimicrobial Activity of 4-Methylaeruginoic acid (MIC in pg/mL)

Bacterial Strain 4-Methylaeruginoic acid Ciprofloxacin (Control)
Staphylococcus aureus 32 1
Escherichia coli >128 0.5

| Pseudomonas aeruginosa | 64 | 2 |

Hypothetical Sighaling Pathway

Based on preliminary molecular docking studies, it is hypothesized that 4-Methylaeruginoic
acid may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, which is often
dysregulated in cancer.
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Caption: Proposed inhibitory action of 4-Methylaeruginoic acid on the PI3K/Akt pathway.

Conclusion

The structure of the novel hypothetical compound, 4-Methylaeruginoic acid, has been

elucidated as a substituted indole carboxylic acid through the combined use of modern

spectroscopic techniques. Preliminary biological evaluation indicates moderate cytotoxic
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activity against several cancer cell lines and some antimicrobial activity. Further studies are
warranted to explore its mechanism of action and potential as a lead compound for drug
development.

 To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation and
Characterization of 4-Methylaeruginoic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8805092#4-methylaeruginoic-acid-structure-
elucidation-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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